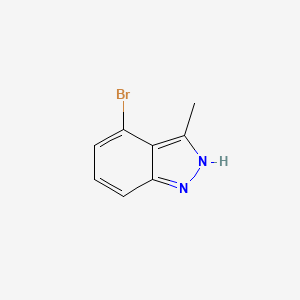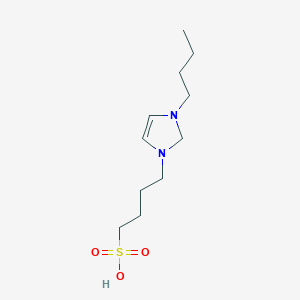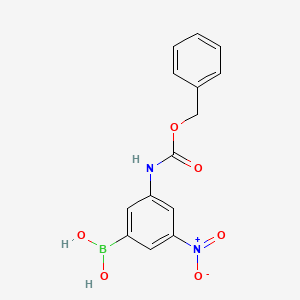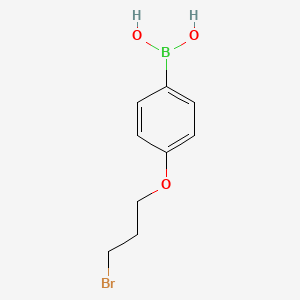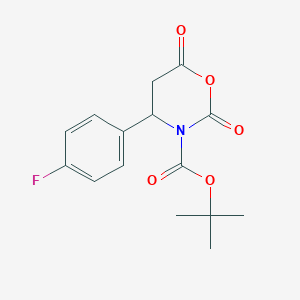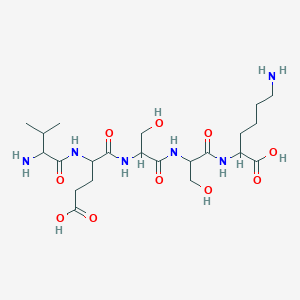![molecular formula C14H12N2O5 B1371645 alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid CAS No. 89307-25-5](/img/structure/B1371645.png)
alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known to be a key intermediate in the synthesis of Lysine-containing peptides. More detailed information might be available in specialized chemical databases or scientific literature.Molecular Structure Analysis
The molecular formula of this compound is C14H12N2O5 . It has a molecular weight of 288.26 .Physical And Chemical Properties Analysis
The compound has a melting point range of 200-208°C . Other physical and chemical properties such as solubility, density, and boiling point were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid and its derivatives are used in various synthetic processes. For example, Kotha & Brahmachary (2000) demonstrated the synthesis of cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions, focusing on the bis-alkylation of ethyl isocyanoacetate to yield corresponding isonitrile derivatives, which upon hydrolysis give amino esters (Kotha & Brahmachary, 2000).
Chemical Reactions
Amino acids, including such derivatives, can undergo various chemical reactions. Boto, Hernandez, and Suarez (2000) described a methodology for the synthesis of 2-substituted pyrrolidines from alpha-amino acids, treating substrates with iodosylbenzene to generate carboxyl radicals, leading to N-acyliminium ions (Boto, Hernandez, & Suarez, 2000). Another study by De Luca, Giacomelli, and Porcheddu (2001) reported efficient oxidation of primary alcohols and beta-amino alcohols to the corresponding aldehydes and alpha-amino aldehydes (De Luca, Giacomelli, & Porcheddu, 2001).
Catalysis and Reaction Mechanisms
In catalysis, the compound and its derivatives can be used to facilitate or study reaction mechanisms. For instance, Miyabe et al. (2000) explored the addition of carbon radicals to glyoxylic oxime ether, providing a method for one-pot synthesis of α-amino acids via carbon–carbon bond formation (Miyabe et al., 2000).
Extraction and Separation Processes
Athankar et al. (2016) focused on the reactive extraction of benzeneacetic acid, an important carboxylic acid in pharmaceutical industries, highlighting its recovery from aqueous streams or fermentation broth (Athankar, Wasewar, Varma, & Shende, 2016).
Medicinal Chemistry Applications
In medicinal chemistry, this compound and its derivatives are used for the synthesis of various bioactive molecules. Casimir, Guichard, and Briand (2002) discussed the use of methyl 2-((succinimidooxy)carbonyl)benzoate for N-phthaloylation of amino acids and derivatives (Casimir, Guichard, & Briand, 2002).
Green Chemistry and Sustainable Practices
Moriel et al. (2010) synthesized new room-temperature ionic liquids from natural feedstocks, including choline hydroxide and amino acids, which were applied as catalysts in the Knoevenagel condensation to produce α,β-unsaturated carbonyl compounds (Moriel et al., 2010).
Mechanism of Action
Mode of Action
It’s known that furan- and thiophene-2-carbonyl amino acid derivatives have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which could potentially be a mode of action for this compound .
Biochemical Pathways
Furan platform chemicals, which include furan-2-carbonyl compounds, have been studied for their potential uses in various biochemical pathways .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Properties
IUPAC Name |
2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-12(10-7-4-8-21-10)16-14(20)15-11(13(18)19)9-5-2-1-3-6-9/h1-8,11H,(H,18,19)(H2,15,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBHOADQJUEVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668244 |
Source


|
| Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89307-25-5 |
Source


|
| Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)
